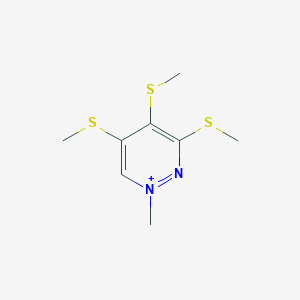
1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with three methylsulfanyl groups and a methyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium typically involves the introduction of methylsulfanyl groups onto a pyridazine ring. One common method includes the reaction of a pyridazine derivative with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridazine derivatives without methylsulfanyl groups.
Substitution: Pyridazine derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
1,2,3-Triazolo[4,5-c]pyridazine: A fused heterocyclic compound with a triazole ring fused to a pyridazine ring.
Uniqueness: 1-Methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium is unique due to the presence of three methylsulfanyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
63910-60-1 |
|---|---|
Fórmula molecular |
C8H13N2S3+ |
Peso molecular |
233.4 g/mol |
Nombre IUPAC |
1-methyl-3,4,5-tris(methylsulfanyl)pyridazin-1-ium |
InChI |
InChI=1S/C8H13N2S3/c1-10-5-6(11-2)7(12-3)8(9-10)13-4/h5H,1-4H3/q+1 |
Clave InChI |
MNBMBVUJHSGANH-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=NC(=C(C(=C1)SC)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















